molecular formula C8H9N3O3 B11901100 4-Methoxy-1H-imidazo[4,5-c]pyridine formate

4-Methoxy-1H-imidazo[4,5-c]pyridine formate

Cat. No.: B11901100
M. Wt: 195.18 g/mol
InChI Key: UBGVTASTWDQDSX-UHFFFAOYSA-N
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Description

4-Methoxy-1H-imidazo[4,5-c]pyridine formate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of an imidazole ring fused with a pyridine ring, with a methoxy group at the 4-position and a formate ester group. Imidazopyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-imidazo[4,5-c]pyridine formate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the imidazole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-imidazo[4,5-c]pyridine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methoxy-1H-imidazo[4,5-c]pyridine formate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a GABA A receptor agonist, which could have implications in neurological research.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-imidazo[4,5-c]pyridine formate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects . The compound may also interact with other cellular pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.

    Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.

    Imidazo[1,2-a]pyridine: Used in the synthesis of various bioactive compounds.

Uniqueness

4-Methoxy-1H-imidazo[4,5-c]pyridine formate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and formate ester enhances its solubility and reactivity, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

formic acid;4-methoxy-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C7H7N3O.CH2O2/c1-11-7-6-5(2-3-8-7)9-4-10-6;2-1-3/h2-4H,1H3,(H,9,10);1H,(H,2,3)

InChI Key

UBGVTASTWDQDSX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N=CN2.C(=O)O

Origin of Product

United States

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